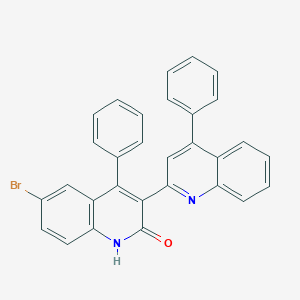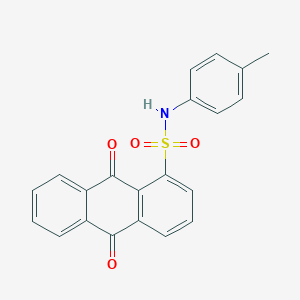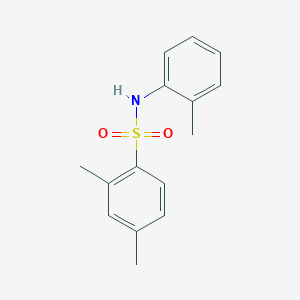
6-bromo-4-phenyl-3-(4-phenylquinolin-2-yl)-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-4-phenyl-3-(4-phenylquinolin-2-yl)-1H-quinolin-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to have a wide range of biochemical and physiological effects, and its mechanism of action has been investigated in detail.
Aplicaciones Científicas De Investigación
Antimicrobial and Antimalarial Applications
This compound, along with its derivatives, has been synthesized and evaluated for antimicrobial and antimalarial activities. For example, novel quinoline-based 1,2,3-triazoles were designed and synthesized, showcasing significant antimicrobial activity against various microorganisms and antimalarial activity towards Plasmodium falciparum (Parthasaradhi et al., 2015).
Anticancer Applications
A variety of quinoline derivatives have been investigated for their potential anticancer properties. Research shows that certain quinoline compounds, especially those with specific functional groups, exhibit promising antiproliferative activity against cancer cell lines. This includes the investigation of 3-phenylquinolinylchalcone derivatives against non-small cell lung cancers and breast cancers, with some compounds displaying significant antiproliferative effects and inducing cell cycle arrest followed by apoptosis (Tseng et al., 2013).
Material Science and Liquid Crystals
The quinoline structure is also of interest in the field of materials science, particularly in the development of fluorescent brightening agents and liquid crystals. For instance, the synthesis of 2-aryl-6-substituted quinolines has been explored for their potential use as fluorescent brightening agents, showcasing the diverse applicative potential of quinoline derivatives beyond biomedical research (Rangnekar & Shenoy, 1987).
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of quinoline derivatives remains a critical aspect of their scientific applications. Novel synthetic routes and methodologies have been developed to access various quinoline compounds, which are crucial for exploring their biological activities and material applications. These synthetic advancements contribute significantly to the field of organic chemistry and drug discovery (Wlodarczyk et al., 2011).
Propiedades
IUPAC Name |
6-bromo-4-phenyl-3-(4-phenylquinolin-2-yl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H19BrN2O/c31-21-15-16-26-24(17-21)28(20-11-5-2-6-12-20)29(30(34)33-26)27-18-23(19-9-3-1-4-10-19)22-13-7-8-14-25(22)32-27/h1-18H,(H,33,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJWEBCBIIOVIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C4=C(C5=C(C=CC(=C5)Br)NC4=O)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H19BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,4-dichlorophenyl)-2-phenyl-5-(phenylmethyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B406552.png)



![N-(3-Acetyl-2-methyl-naphtho[1,2-b]furan-5-yl)-2,4-dimethyl-benzenesulfonamide](/img/structure/B406561.png)
amino]phenyl 4-chlorobenzoate](/img/structure/B406563.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-ethylbenzenesulfonamide](/img/structure/B406564.png)
![Ethyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B406566.png)
![Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B406567.png)
![Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B406569.png)
![Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B406570.png)
![1-[4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-3-(2,3-dichlorophenyl)-2-propen-1-one](/img/structure/B406571.png)
![4-chloro-N-(7-oxo-9,10-dihydro-8H-naphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B406574.png)
![Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B406575.png)